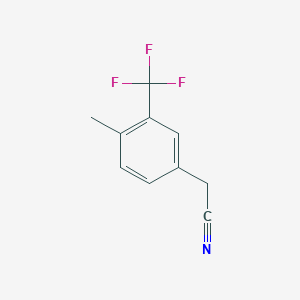

4-Methyl-3-(trifluoromethyl)phenylacetonitrile

Description

4-Methyl-3-(trifluoromethyl)phenylacetonitrile (CAS: 261952-06-1) is a fluorinated aromatic nitrile with the molecular formula C₁₀H₈F₃N and a molecular weight of 199.17 g/mol. Its structure comprises a benzene ring substituted with a methyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position, with an acetonitrile (-CH₂CN) side chain. This compound is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

2-[4-methyl-3-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N/c1-7-2-3-8(4-5-14)6-9(7)10(11,12)13/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFXSMKZLPNZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Related Compounds

Synthetic strategies for compounds similar to 4-Methyl-3-(trifluoromethyl)phenylacetonitrile often involve multiple steps, including trifluoromethylation, chloromethylation, and cyanation reactions. For instance, the synthesis of m-trifluoromethyl benzyl nitrile involves chloromethylation of trifluoromethylbenzene followed by cyanation of the resulting chloromethyl derivative.

Analysis of Reaction Conditions

Reaction conditions play a crucial role in optimizing yields and purity. For related compounds, conditions such as temperature, solvent choice, and catalysts are carefully controlled:

- Temperature : Trifluoromethylation reactions often occur at moderate temperatures (15-60°C), while cyanation reactions may require reflux conditions.

- Solvents : Ethyl acetate and acetonitrile are commonly used for their solubility properties and ease of purification.

Data Tables for Related Compounds

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions[][3].

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions[][3].

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted phenylacetonitriles[][3].

Scientific Research Applications

Chemical Synthesis

Role as an Intermediate:

4-Methyl-3-(trifluoromethyl)phenylacetonitrile is primarily used as an intermediate in the synthesis of various organic compounds. Its trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable building block for pharmaceuticals and agrochemicals. The compound can be synthesized through reactions involving 4-methyl-3-(trifluoromethyl)benzyl chloride and sodium cyanide in solvents like DMSO or acetonitrile under reflux conditions.

Biological Applications

Antimicrobial Properties:

Research has indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against bacterial strains such as Escherichia coli and Candida albicans, showing minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents. One study reported MIC values as low as 4.88 µg/mL against B. mycoides and E. coli, suggesting its potential utility in treating infections caused by these pathogens.

Anticancer Activity:

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Derivatives of this compound have demonstrated IC50 values better than traditional chemotherapeutics across multiple cancer cell lines, indicating promising avenues for further development in cancer treatment.

Medicinal Chemistry

Drug Development:

The compound is explored as a building block for drug development, particularly for compounds targeting specific enzymes or receptors. The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, contributing to improved biological activity and selectivity.

Industrial Applications

Production of Specialty Chemicals:

In the industrial sector, this compound is utilized in the production of specialty chemicals with unique properties. Its stability and reactivity make it suitable for use in agrochemicals such as herbicides and insecticides.

Case Studies

-

Antimicrobial Efficacy Study:

- A study evaluating various derivatives found that this compound was among the most effective against B. mycoides and E. coli, achieving MIC values significantly lower than those of standard treatments.

-

Cancer Cell Line Testing:

- Another investigation highlighted that derivatives of this compound showed superior IC50 values compared to traditional chemotherapeutics across multiple cancer cell lines, indicating strong potential for further research into its use in oncology.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile with its analogs:

Industrial and Pharmaceutical Relevance

- This compound: Used in cross-coupling reactions to synthesize bioactive molecules; its methyl group improves solubility in non-polar solvents .

- 4-(Trifluoromethyl)phenylacetonitrile : A precursor for herbicides due to its strong electron-withdrawing properties .

- 3-(Trifluoromethyl)phenoxyacetonitrile: Applied in liquid crystal formulations owing to its planar structure and polarizability .

Research Findings and Trends

- Synthetic Accessibility : The target compound is synthesized via Friedel-Crafts alkylation, while methoxy analogs require protective group strategies to avoid demethylation .

- Environmental Impact : Trifluoromethyl-containing compounds exhibit persistence in the environment, but methyl-substituted derivatives degrade faster than perfluorinated analogs (e.g., those in ) .

- Regulatory Status : Compounds with nitro groups (e.g., ) face stricter regulations due to mutagenicity risks, whereas methyl/trifluoromethyl derivatives are generally safer .

Biological Activity

4-Methyl-3-(trifluoromethyl)phenylacetonitrile (CAS Number: 1000526-63-5) is an organic compound characterized by its unique trifluoromethyl and methyl substituents on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for its development in medicinal chemistry and pharmaceutical applications.

- Molecular Formula : C10H8F3N

- Molecular Weight : 199.18 g/mol

- IUPAC Name : 2-[4-methyl-3-(trifluoromethyl)phenyl]acetonitrile

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-3-(trifluoromethyl)benzyl chloride with sodium cyanide in solvents like dimethyl sulfoxide (DMSO) or acetonitrile under reflux conditions. This method allows for efficient substitution of the chloride group with the nitrile group, resulting in the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antimicrobial agents. For instance, a study reported MIC values against E. coli and C. albicans, suggesting its potential utility in treating infections caused by these pathogens .

Anticancer Activity

The compound has also shown promising anticancer properties. In vitro studies assessed its effects on multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Notably, compounds derived from similar structures exhibited IC50 values that were competitive with doxorubicin, a common chemotherapeutic agent. For example, one study reported IC50 values of 44.4 µM and 22.4 µM for two derivatives against the PACA2 pancreatic cancer cell line, outperforming doxorubicin's IC50 of 52.1 µM .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of cellular pathways.

- Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity and metabolic stability of the compound, potentially enhancing its bioavailability and efficacy in biological systems .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Methyl and trifluoromethyl groups on phenyl ring | High | Moderate |

| 3-(Trifluoromethyl)phenylacetonitrile | Single trifluoromethyl group | Moderate | Low |

| 4-(Trifluoromethyl)phenylacetonitrile | Single trifluoromethyl group | Low | Moderate |

This comparison illustrates that while other compounds possess similar functional groups, the combination of both methyl and trifluoromethyl groups in this compound enhances its biological activities significantly.

Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : In a study evaluating various derivatives, this compound was identified as one of the most effective compounds against B. mycoides and E. coli, achieving MIC values as low as 4.88 µg/mL .

- Cancer Cell Line Testing : Another investigation into anticancer properties highlighted that derivatives showed IC50 values better than traditional chemotherapeutics across multiple cell lines, indicating potential for further development .

Q & A

Q. What are the common laboratory synthesis routes for 4-Methyl-3-(trifluoromethyl)phenylacetonitrile?

A widely reported method involves nucleophilic substitution reactions. For example, a benzyl chloride derivative bearing methyl and trifluoromethyl groups reacts with a cyanide ion (e.g., NaCN or KCN) in a polar aprotic solvent like DMF or DMSO. The reaction typically proceeds under reflux (80–120°C) for 6–12 hours, yielding the target nitrile after purification via column chromatography . Variations include using phase-transfer catalysts to enhance reaction efficiency .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Critical for confirming the aromatic substitution pattern and distinguishing methyl/trifluoromethyl groups. For example, the trifluoromethyl group appears as a singlet in ¹⁹F NMR .

- FT-IR : The nitrile group (-C≡N) shows a sharp peak near 2240 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validates molecular weight (215.17 g/mol) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 0–6°C in airtight, light-resistant containers. The compound is sensitive to moisture and may hydrolyze to the corresponding amide or carboxylic acid under humid conditions. Use desiccants like silica gel in storage vials .

Advanced Research Questions

Q. How can structural ambiguities in fluorinated phenylacetonitrile analogs be resolved experimentally?

Discrepancies in spectroscopic data (e.g., conflicting NMR shifts due to regioisomers) require orthogonal methods:

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in cross-coupling reactions?

The -CF₃ group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), its steric bulk slows transmetallation, requiring optimized ligands (e.g., XPhos) and elevated temperatures (100–140°C) .

Q. How does the compound interact with biological targets, and what pharmacokinetic properties are influenced by its structure?

The trifluoromethyl group enhances lipophilicity (logP ~2.5), improving membrane permeability. In vitro studies suggest it inhibits cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding, necessitating metabolic stability assays using liver microsomes .

Data Contradiction and Analysis

Q. Why do similar fluorinated nitriles exhibit divergent reactivity in nucleophilic substitutions?

Contradictions arise from steric and electronic effects. For instance, 2-Methoxy-6-(trifluoromethyl)phenylacetonitrile shows slower cyanide displacement than its 3-substituted analog due to increased steric hindrance from the methoxy group . Computational modeling (e.g., Hammett σ values) can quantify these effects .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.